molecular formula C9H10ClFO3S B1443892 3-(2-Fluorophenoxy)propane-1-sulfonyl chloride CAS No. 1340418-97-4

3-(2-Fluorophenoxy)propane-1-sulfonyl chloride

Cat. No.: B1443892
CAS No.: 1340418-97-4
M. Wt: 252.69 g/mol
InChI Key: VGCFIOUHMBDDID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-(2-Fluorophenoxy)propane-1-sulfonyl chloride” is a chemical compound with the molecular formula C9H10ClFO3S and a molecular weight of 252.69 g/mol . It is intended for research use only .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a propane-1-sulfonyl chloride group attached to a 2-fluorophenoxy group . The InChI code for this compound is 1S/C9H10ClFO2S/c1-7(14(10,12)13)5-8-3-2-4-9(11)6-8/h2-4,6-7H,5H2,1H3 .

Properties

IUPAC Name

3-(2-fluorophenoxy)propane-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClFO3S/c10-15(12,13)7-3-6-14-9-5-2-1-4-8(9)11/h1-2,4-5H,3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGCFIOUHMBDDID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCCS(=O)(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClFO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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